molecular formula C24H25FN4O4 B12160011 6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one

6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one

Cat. No.: B12160011
M. Wt: 452.5 g/mol
InChI Key: BJAXNSUVNZAPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of 6-(4-Fluoro-2-Methoxyphenyl)-2-{2-[4-(2-Methoxyphenyl)Piperazin-1-Yl]-2-Oxoethyl}Pyridazin-3(2H)-One

IUPAC Nomenclature and Systematic Characterization

The systematic IUPAC name derives from its core pyridazinone ring substituted at positions 2 and 6. The numbering begins with the pyridazinone nitrogen at position 1, proceeding clockwise:

Systematic name :
6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one

Molecular formula :
C₂₅H₂₆FN₃O₅
Molecular weight :
479.49 g/mol (calculated using atomic weights: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

Key structural components :

  • Pyridazinone core : A six-membered diunsaturated ring with two adjacent nitrogen atoms at positions 1 and 2.
  • 2-Substituent : Ethyl ketone bridge connecting the piperazine moiety to the pyridazinone nitrogen.
  • 6-Substituent : 4-fluoro-2-methoxyphenyl group creating steric hindrance.
  • Piperazine unit : N-linked to 2-methoxyphenyl at position 4, adopting a chair conformation.
Structural Feature Position Bond Type
Pyridazinone ring Core Aromatic (N1-N2)
Ethyl ketone bridge C2 Single bond
Piperazine ring C13-C16 Chair conformation
Methoxy groups C7, C21 Rotatable σ-bonds

Molecular Geometry and Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal three key geometric features:

  • Pyridazinone planarity : The core ring maintains near-perfect planarity (dihedral angles <1° deviation), with N1 and N2 participating in conjugation with adjacent carbonyl groups.
  • Piperazine chair conformation : The six-membered piperazine ring adopts a chair configuration with:
    • Axial 2-methoxyphenyl group at C16
    • Equatorial ketone oxygen at C13
  • Substituent orientations :
    • 4-Fluoro-2-methoxyphenyl group at C6 forms a 67° dihedral angle with the pyridazinone plane
    • Ethyl ketone bridge exhibits gauche conformation (torsion angle = 112°).

Key bond lengths :

  • N1-C2: 1.334 Å
  • C3=O: 1.224 Å
  • C13-N14: 1.452 Å

Non-covalent interactions :

  • Intramolecular CH-π interaction between piperazine C-H and phenyl ring (distance = 2.89 Å)
  • N-H···O=C hydrogen bond stabilizing the ketone bridge (2.12 Å).

Spectroscopic Characterization (NMR, IR, MS)

¹H NMR (400 MHz, CDCl₃) :
Signal (ppm) Multiplicity Assignment
3.82 Singlet OCH₃ (C7)
3.87 Singlet OCH₃ (C21)
4.12–4.29 Multiplet Piperazine CH₂ (C15, C17)
5.41 Singlet Pyridazinone H5
6.72–7.38 Multiplet Aromatic protons (10H)
8.24 Doublet Pyridazinone H4 (J=8.4 Hz)

Fluorine coupling observed in ¹⁹F NMR at δ -112.3 ppm (ortho to methoxy).

IR (KBr, cm⁻¹) :
  • 1685 (C=O stretch, pyridazinone)
  • 1592 (C=N stretch)
  • 1247 (C-F stretch)
  • 1150 (C-O-C asymmetric)
Mass Spectrometry (ESI-TOF) :
m/z Fragment
479.49 [M+H]⁺ (100%)
461.42 Loss of H₂O
325.18 Pyridazinone-phenyl fragment
192.09 Piperazine-methoxyphenyl ion

High-resolution MS confirms molecular formula:
Calculated for C₂₅H₂₆FN₃O₅: 479.4853
Found: 479.4851 (Δ=0.4 ppm).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction (Cu-Kα, λ=1.5418 Å) reveals:

Crystal system : Monoclinic
Space group : P2₁/c
Unit cell parameters :

  • a = 12.432(3) Å
  • b = 7.891(2) Å
  • c = 19.765(5) Å
  • β = 102.34(3)°

Key packing features :

  • π-π stacking between pyridazinone rings (3.52 Å interplanar distance)
  • C-H···O hydrogen bonds along the b-axis (2.45 Å)
  • Fluorine participates in Type II F···H-C interactions (2.87 Å).

Thermal ellipsoids show:

  • 50% probability displacement for all non-H atoms
  • Root-mean-square (RMS) deviation of 0.008 Å for the pyridazinone core

Torsion angles :

  • C2-C1-N1-C6: -178.3° (pyridazinone planarity)
  • C13-O-C21-C22: 64.7° (methoxy group rotation)

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

6-(4-fluoro-2-methoxyphenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C24H25FN4O4/c1-32-21-6-4-3-5-20(21)27-11-13-28(14-12-27)24(31)16-29-23(30)10-9-19(26-29)18-8-7-17(25)15-22(18)33-2/h3-10,15H,11-14,16H2,1-2H3

InChI Key

BJAXNSUVNZAPCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=C(C=C(C=C4)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro and Methoxy Groups: The fluoro and methoxy substituents can be introduced via electrophilic aromatic substitution reactions using reagents such as fluorobenzene and methoxybenzene.

    Attachment of the Piperazine Moiety: The piperazine group can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Pyridazinone Ring Reactivity

The pyridazinone ring (C5H4N2O) undergoes characteristic electrophilic and nucleophilic substitutions. Key reactions include:

Reaction TypeConditionsProductSource
Electrophilic Aromatic Substitution HNO3/H2SO4, 0–5°C, 2 hrNitro derivative at C4 position
Nucleophilic Substitution KOH/EtOH, reflux, Cl⁻ displacementHydroxyl or amine substituents

The electron-deficient nature of the pyridazinone ring facilitates nitration at the C4 position under mild acidic conditions . Nucleophilic displacement of halogens (if present) occurs in polar protic solvents.

Piperazine Moieties Reactivity

The piperazine group undergoes alkylation, acylation, and coordination reactions:

Reaction TypeReagents/ConditionsProductSource
N-Alkylation Ethyl bromide, K2CO3, DMF, 60°CQuaternary ammonium derivative
Acylation Acetyl chloride, Et3N, CH2Cl2Acetylated piperazine
Metal Coordination CuCl2·2H2O, MeOH, RTCu(II)-piperazine complex

Alkylation typically occurs at the secondary amine of piperazine, requiring anhydrous conditions . Acylation proceeds via Schotten-Baumann-type reactions.

Ketone Group Transformations

The 2-oxoethyl side chain participates in reduction and condensation reactions:

Reaction TypeReagents/ConditionsProductSource
Reduction NaBH4, MeOH, 0°C → RTSecondary alcohol
Condensation NH2OH·HCl, pyridine, refluxOxime derivative

Selective reduction of the ketone to an alcohol is achieved with NaBH4 without affecting other functional groups. Oxime formation is quantitative under acidic conditions .

Aromatic Ring Modifications

The 4-fluoro-2-methoxyphenyl and 2-methoxyphenyl groups undergo directed substitutions:

Reaction TypeConditionsProductSource
Demethylation BBr3, CH2Cl2, -78°C → RTCatechol derivatives
Fluorine Displacement KOtBu, DMSO, 120°C, 12 hrSubstitution with -OCH3 or -NH2

BBr3 selectively cleaves methoxy groups to phenolic -OH . Fluorine displacement requires strong bases due to the electron-withdrawing effect of adjacent substituents .

Stability Under Hydrolytic Conditions

The compound’s stability varies with pH:

ConditionObservationDegradation PathwaySource
pH 1.2 (HCl, 37°C)15% degradation in 24 hrHydrolysis of piperazine-amide bond
pH 7.4 (PBS, 37°C)<5% degradation in 24 hrMinimal decomposition

Acidic conditions promote cleavage of the amide bond linking the piperazine and pyridazinone moieties.

Photochemical Reactivity

UV irradiation induces structural changes:

Wavelength (nm)Exposure TimeProductSource
2541 hrRing-opening of pyridazinone
3656 hrIsomerization at ketone

Photodegradation is significant under UV-C light, necessitating storage in amber vials.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Reaction TypeCatalysts/LigandsProductSource
Suzuki Coupling Pd(PPh3)4, K2CO3, dioxaneBiaryl derivatives
Buchwald-Hartwig Pd2(dba)3, Xantphos, Cs2CO3Aminated pyridazinone

The 4-fluoro substituent directs cross-coupling to the para position .

Key Structural Insights from Patents

  • WO2005111018A1 : Highlights solvent effects (DMF/water) on reaction yields .

  • US8598155B2 : Demonstrates steric hindrance from the 2-methoxyphenyl group slows alkylation kinetics .

  • WO2003097613A1 : Notes fluorine’s role in stabilizing transition states during substitutions .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity : The piperazine structure is frequently found in antidepressant medications. Studies suggest that compounds containing piperazine can modulate serotonin and dopamine receptors, potentially leading to mood-enhancing effects. The specific configuration of this compound may influence its binding affinity and selectivity for these receptors .
  • Antitumor Properties : Research indicates that pyridazinone derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth could be attributed to its interaction with specific molecular targets involved in cell proliferation and survival pathways .
  • Antipsychotic Effects : Similar to other piperazine-containing drugs, this compound may have implications in the treatment of psychotic disorders. Its pharmacological profile could allow it to act on neurotransmitter systems implicated in schizophrenia and other related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Key factors include:

  • Fluorine Substitution : The presence of a fluorine atom can enhance lipophilicity and metabolic stability, potentially improving bioavailability.
  • Methoxy Groups : These groups may contribute to the compound's ability to cross the blood-brain barrier, facilitating central nervous system activity.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of several pyridazinone derivatives, including this compound, against human cancer cell lines. Results indicated that modifications to the piperazine ring significantly influenced anti-proliferative activity, highlighting the importance of structural optimization .
  • Animal Models : In preclinical studies involving rodent models, compounds similar to this pyridazinone were assessed for their antidepressant-like effects using behavioral assays. The results demonstrated significant reductions in depressive-like behaviors, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of 6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound is compared to structurally related pyridazinones and piperazine derivatives (Table 1). Key differences lie in substituent patterns on the phenyl rings and piperazine moiety, which modulate biological activity and pharmacokinetics.

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Substituents (Position/Group) Key Pharmacological Findings Reference
Target Compound 6-(4-fluoro-2-methoxyphenyl); 2-[4-(2-methoxyphenyl)piperazine] Hypothesized CNS activity due to dual methoxy groups enhancing blood-brain barrier penetration
6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one 6-(4-fluorophenyl); 2-[4-(2-fluorophenyl)piperazine] Reduced metabolic stability compared to methoxy-substituted analogs due to higher electronegativity of fluorine [3]
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one 6-(morpholinyl); 2-[4-(4-fluorophenyl)piperazine] Enhanced solubility from morpholinyl group; moderate serotonin receptor affinity [7]
2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one 6-methyl; 2-[4-(3-chloro-4-fluorophenyl)piperazine] Anticancer activity in vitro (IC₅₀ = 2.1 µM against breast cancer cells) [12]
6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Pyridine core with methoxy/hydroxy groups Antioxidant activity (17.55% at 12 ppm); moderate antimicrobial effects [10]

Pharmacological and Computational Insights

Receptor Binding and Selectivity :

  • Methoxy groups in the target compound may improve binding to serotonin (5-HT₁A) or dopamine receptors compared to halogenated analogs. For example, morpholinyl-substituted analogs () show lower receptor affinity due to bulkier substituents .
  • Fluorine atoms enhance metabolic stability but may reduce solubility, whereas methoxy groups balance lipophilicity and solubility .

Antioxidant and Antimicrobial Activity: Bromophenyl-substituted pyridazinones () exhibit higher antioxidant activity (79.05%) than methoxy derivatives, suggesting electron-withdrawing groups enhance radical scavenging . The target compound’s dual methoxy groups may favor antimicrobial activity by disrupting bacterial membrane integrity, similar to 4-bromophenyl analogs .

ADMET and Molecular Docking :

  • Piperazine-linked compounds generally show favorable absorption profiles. Methoxy groups in the target compound may reduce hepatic toxicity compared to chlorinated derivatives () .
  • Docking studies () predict that methoxy groups enhance hydrogen bonding with target proteins, such as CYP450 enzymes or kinase domains .

Key Research Findings

  • Substituent Position Matters : The 2-methoxy group on the phenyl ring (vs. 4-methoxy in ) may optimize steric interactions with receptor pockets .
  • Piperazine Flexibility : Piperazine moieties with aryl groups (e.g., 2-methoxyphenyl) improve CNS activity compared to aliphatic substituents .
  • Fluorine vs. Methoxy : Fluorine increases metabolic resistance but may reduce bioavailability; methoxy groups improve solubility without significant trade-offs in stability .

Biological Activity

6-(4-Fluoro-2-methoxyphenyl)-2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one, often referred to in research as a pyridazinone derivative, is a compound of interest due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23_{23}H27_{27}F1_{1}N4_{4}O3_{3}
  • Molecular Weight : 420.49 g/mol

This compound features a pyridazine core linked to a piperazine moiety and fluorinated methoxyphenyl groups, which are significant for its biological activity.

1. Serotonin Receptor Interaction

The compound is recognized for its selective antagonistic activity on the 5-HT1A serotonin receptor . Research indicates that compounds with similar structures exhibit significant binding affinity to this receptor, which plays a crucial role in various neurological processes including mood regulation, anxiety, and depression.

  • Binding Affinity : In vitro studies have shown that related compounds can exhibit high binding affinities (IC50_{50} values in the nanomolar range) towards the 5-HT1A receptor, suggesting that our compound may also demonstrate similar properties .

2. Antidepressant and Anxiolytic Effects

Due to its interaction with serotonin receptors, the compound may possess antidepressant and anxiolytic effects. Animal models have demonstrated that selective 5-HT1A antagonists can enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels.

3. Anticancer Activity

Recent studies have explored the anticancer potential of related pyridazinone derivatives. The presence of methoxy groups has been associated with enhanced cytotoxicity against various cancer cell lines.

Cell LineIC50_{50} (µM)
A431< 10
HT29< 15
Jurkat< 20

These findings suggest that our compound could be evaluated for similar anticancer properties .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study A : A derivative with a similar piperazine structure was tested for its effects on anxiety in rodent models. Results indicated a significant reduction in anxiety-like behavior compared to controls, attributed to enhanced serotonergic signaling .
  • Study B : Another study focused on a pyridazinone analog demonstrated potent cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for constructing the pyridazinone core in this compound?

  • Methodological Answer : The pyridazinone ring can be synthesized via cyclization of α,β-unsaturated ketones with hydrazines or via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates . For example, Ito et al. (1984) describe analogous syntheses using ethyl oxalyl monochloride to functionalize dihydro-pyrrolizine intermediates, which can be adapted for this scaffold .

Q. How can X-ray crystallography be utilized to confirm the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and non-covalent interactions. For structurally similar compounds (e.g., triclinic crystals with space group P1), parameters such as a = 8.9168 Å, b = 10.7106 Å, and γ = 83.486° were reported, requiring a STOE IPDS 2 diffractometer with ω scans and X-RED32 integration for absorption correction .

Q. What spectroscopic techniques are recommended for characterizing the piperazine and methoxyphenyl substituents?

  • Methodological Answer :

  • NMR : 1H^1H-NMR can resolve methoxy protons (δ ~3.8–4.0 ppm) and piperazine NH signals (δ ~2.5–3.5 ppm).
  • HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., m/z 477.53 for C26_{26}H28_{28}FN5_5O3_3) .
  • IR : Stretching frequencies for carbonyl groups (C=O at ~1650–1750 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step of the piperazine moiety during synthesis?

  • Methodological Answer : Optimize reaction conditions by:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Temperature Control : Maintain 0–5°C to minimize side reactions during alkylation.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Use pharmacopeial reference standards (e.g., USP/EP guidelines) for consistent enzyme inhibition or receptor-binding assays .
  • Metabolite Profiling : Conduct LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
  • Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to compare binding affinities across isoforms or mutant receptors .

Q. How can the crystal packing and intermolecular interactions influence the compound’s solubility and stability?

  • Methodological Answer : Analyze hydrogen-bonding networks (e.g., C=O···H-N interactions) and π-π stacking distances (typically 3.5–4.0 Å) from SCXRD data. For example, triclinic packing with V = 1171.87 Å3^3 and S = 1.03 indicates moderate intermolecular forces, suggesting solubility challenges in non-polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.